The compound is used in the development and validation of a Reverse Phase High Performance Liquid Chromatography (RP HPLC) method for the estimation of Sofosbuvir and its process-related impurity in bulk and pharmaceutical dosage forms .
The chromatographic separation was achieved on an Agilent Eclipse XDB-C18 column (4.6 × 250 mm, 5 μm) with a mobile phase composed of 0.1% trifluoroacetic acid in 1000 ml of water:acetonitrile (50:50) using an isocratic mode of elution. Detection was made using a UV detector at 260.0 nm .
The linearity of the calibration curve for Sofosbuvir in the concentration range of 160-480 μg/ml was good. The curve was linear for its process-related impurity (Phosphoryl) in the concentration range of 10-30 μg/ml. There exists a good correlation between peak area and analyte concentration. The retention time for Sofosbuvir was found to be 3.674 min and its impurity was 5.704 min .
Sofosbuvir impurity C is used in the field of hepatology, particularly in the treatment of patients infected with hepatitis C virus (HCV) genotypes 1, 2, 3, 4, or 6 .
The compound is used in combination with nonstructural protein 5A inhibitors for the treatment of chronic hepatitis C. The effectiveness and safety of this treatment have been investigated in real-world practice settings .
Patients with HCV infection received 12 to 24 weeks of daclatasvir plus sofosbuvir, ledipasvir/sofosbuvir, or sofosbuvir/velpatasvir, with or without ribavirin. The sustained virologic response at post-treatment week 12 (SVR12) was estimated .
The overall SVR12 rate was 98.0% with daclatasvir plus sofosbuvir, 97.9% with ledipasvir/sofosbuvir, and 96.5% with sofosbuvir/velpatasvir. Patients with advanced liver disease were at risk of treatment failure. Only four patients discontinued treatment before week 4 due to non-hepatic adverse events .
Sofosbuvir impurity C is a chemical compound associated with the antiviral drug Sofosbuvir, which is primarily used for the treatment of hepatitis C virus infections. The chemical formula for Sofosbuvir impurity C is C22H29FN3O9P, and it is classified as a drug metabolite. This impurity arises during the synthesis of Sofosbuvir and is characterized by its structural similarity to the parent compound, although it exhibits reduced biological activity compared to Sofosbuvir itself .
While Sofosbuvir is an active inhibitor of hepatitis C virus RNA replication, Sofosbuvir impurity C demonstrates significantly lower antiviral activity. In vitro studies indicate that this impurity does not effectively inhibit HCV replication in the HCV replicon assay, underscoring its role as a less potent variant compared to its parent compound . The reduced biological activity may influence the pharmacokinetics and therapeutic outcomes when present in formulations containing Sofosbuvir.
The synthesis of Sofosbuvir impurity C typically occurs during the manufacturing process of Sofosbuvir. Common methods include:
These methods ensure that the levels of impurities are minimized in pharmaceutical preparations.
Sofosbuvir impurity C primarily serves as a reference standard in analytical chemistry for quality control purposes. It is used in:
Although it does not have therapeutic applications due to its low activity, understanding its properties contributes to better drug formulation practices.
Sofosbuvir impurity C can be compared with several related compounds that share structural similarities but differ in biological activity or therapeutic application. Similar compounds include:
| Compound Name | Chemical Formula | Biological Activity | Notes |
|---|---|---|---|
| Sofosbuvir | C22H29FN3O9P | High (HCV inhibitor) | Active antiviral agent |
| Sofosbuvir impurity A | C22H29FN3O9P | Moderate | Another impurity with some activity |
| Ledipasvir | C25H26F2N4O4S | High (HCV inhibitor) | Used in combination therapies |
| Daclatasvir | C22H23F2N3O3S | High (HCV inhibitor) | Direct-acting antiviral |
This comparison highlights that while Sofosbuvir impurity C shares a similar structural framework with these compounds, its reduced biological activity distinguishes it from more effective antiviral agents like Sofosbuvir itself, Ledipasvir, and Daclatasvir. Understanding these differences aids in developing better therapeutic strategies against hepatitis C virus infections .
Sofosbuvir impurity C, with the molecular formula C22H29FN3O9P and molecular weight of 529.5 grams per mole, represents a critical process-related byproduct that emerges during the complex multi-step synthesis of sofosbuvir [1] [2]. The formation of this impurity is intrinsically linked to specific intermediates that participate in the phosphoramidate coupling reactions essential for sofosbuvir production [7].
The primary pathway for sofosbuvir synthesis involves six distinct synthetic steps utilizing three well-defined starting materials [16]. The key intermediate responsible for impurity C formation is the fluorinated nucleoside analog (2R)-2'-deoxy-2'-fluoro-2'-methyluridine, which serves as the nucleoside component in the phosphoramidate coupling reaction [11] [14]. This intermediate contains multiple reactive hydroxyl groups that can participate in competitive side reactions during the phosphorylation process [18].
During the synthesis, the critical intermediate compound 1 undergoes reaction with compound 2, which contains the phosphoramidate moiety [23]. The reaction conditions involve aluminum trichloride as a catalyst and pyridine as a base in dichloromethane solvent at controlled temperatures of 20 degrees Celsius [23]. Under these conditions, the primary reaction pathway leads to sofosbuvir formation with yields reaching 97.5 percent, while competing reactions generate impurity C as a stereoisomeric byproduct [23].
Table 1: Key Intermediates and Their Role in Impurity C Formation
| Intermediate | Molecular Formula | Function | Impurity Formation Risk |
|---|---|---|---|
| Fluorinated nucleoside | C10H12FN2O4 | Nucleoside substrate | High due to multiple hydroxyl groups |
| Phosphoramidate reagent | C12H17N1O5P | Phosphorylating agent | Medium due to stereochemical complexity |
| Protected intermediates | Variable | Synthetic precursors | Low with proper protection strategy |
The stereochemical complexity of the phosphoramidate coupling reaction creates multiple pathways for byproduct formation [14]. The phosphorus center in the coupling reagent exhibits chirality, leading to the formation of diastereomeric products during the reaction [12]. While the desired sofosbuvir product corresponds to the more thermodynamically stable isomer, impurity C represents the kinetically favored but less stable diastereomer that forms under specific reaction conditions [12].
The formation mechanism of sofosbuvir impurity C involves complex phosphoramidate chemistry that proceeds through multiple competing pathways [18]. The fundamental reaction begins with the activation of the phosphoramidate reagent through coordination with the aluminum trichloride catalyst, which increases the electrophilicity of the phosphorus center [27].
The primary mechanistic pathway involves nucleophilic attack by the 5'-hydroxyl group of the nucleoside substrate on the activated phosphorus center [21]. This process occurs through an SN2-like mechanism where the nitrogen-containing leaving group is displaced [18]. However, the stereochemistry at the phosphorus center can adopt two possible configurations during this substitution, leading to the formation of both the desired product and impurity C [12].
Temperature control plays a crucial role in determining the product distribution between sofosbuvir and impurity C [27]. At elevated temperatures above 18 degrees Celsius, increased molecular motion facilitates the formation of the thermodynamically favored sofosbuvir product [27]. Conversely, lower temperatures around 0 to 5 degrees Celsius favor kinetic control, resulting in higher proportions of impurity C formation [27].
The reaction mechanism also involves intermediate formation of phosphite triesters, which subsequently undergo oxidation to stable phosphate triesters [21]. During this oxidation step, stereochemical scrambling can occur, particularly when the reaction conditions are not carefully controlled [29]. This scrambling phenomenon contributes to the formation of impurity C through epimerization at the phosphorus center [29].
Table 2: Reaction Conditions and Impurity C Formation Rates
| Temperature (°C) | Base Concentration (M) | Catalyst Loading (%) | Impurity C Formation (%) |
|---|---|---|---|
| 0-5 | 0.5 | 3.0 | 8.2 |
| 15-18 | 0.5 | 3.0 | 4.1 |
| 20-25 | 0.5 | 3.0 | 2.3 |
| >30 | 0.5 | 3.0 | 1.8 |
The solvent system significantly influences the mechanistic pathway and subsequent impurity formation [27]. Dichloromethane provides an optimal balance of polarity and coordinating ability that stabilizes the transition state leading to the desired product [27]. Alternative solvents such as tetrahydrofuran have been investigated but show increased formation of bis-substitution byproducts and higher impurity C levels [14].
Base selection and concentration represent additional critical factors in controlling the reaction mechanism [27]. Pyridine serves as both a base and a coordinating ligand that helps stabilize reactive intermediates [27]. The precise stoichiometry of pyridine relative to the substrate affects the reaction rate and selectivity, with excess base leading to increased side product formation including impurity C [27].
Effective minimization of sofosbuvir impurity C requires comprehensive optimization of multiple process parameters based on thorough understanding of the formation pathways [17]. Temperature control emerges as the most critical parameter for impurity reduction, with optimal conditions maintained between 15 and 18 degrees Celsius during the coupling reaction [27].
Reaction time optimization plays a fundamental role in impurity control strategies [27]. Extended reaction times beyond 22 hours can lead to increased impurity formation through secondary reactions and stereochemical equilibration [27]. Conversely, insufficient reaction times result in incomplete conversion and require additional processing steps that may introduce impurities [27].
Purification strategies represent essential components of impurity minimization approaches [17]. The implementation of multiple washing steps using specific solvent systems can effectively remove process-related impurities [36]. For sofosbuvir synthesis, washing with 2 percent sodium carbonate solution followed by 0.5 normal hydrochloric acid and brine has proven effective for impurity C removal [27].
Crystallization conditions offer powerful tools for impurity rejection and product purification [28]. The solubility behavior of sofosbuvir and its impurities in different solvent systems enables selective crystallization strategies [28]. Ethyl acetate and toluene binary solvent systems have demonstrated particular effectiveness in rejecting impurity C while maintaining high yields of pure sofosbuvir [28].
Table 3: Process Optimization Parameters for Impurity C Minimization
| Parameter | Optimal Range | Impact on Impurity C | Monitoring Method |
|---|---|---|---|
| Temperature | 15-18°C | Reduces formation by 60% | Continuous thermal monitoring |
| Reaction time | 18-22 hours | Minimizes secondary reactions | High-performance liquid chromatography |
| Base stoichiometry | 1.2-1.5 equivalents | Controls selectivity | Titration analysis |
| Crystallization solvent | Ethyl acetate:toluene (1:2) | Enhances rejection by 75% | Solubility studies |
Quality by Design principles have been successfully applied to sofosbuvir manufacturing processes to establish robust control strategies [16]. This approach involves systematic identification of critical quality attributes and their relationship to process parameters [16]. For impurity C control, critical process parameters include temperature, reagent stoichiometry, reaction time, and purification conditions [16].
Advanced analytical methods enable real-time monitoring of impurity formation during synthesis [25]. Reverse-phase high-performance liquid chromatography with ultraviolet detection at 263 nanometers provides sensitive detection of impurity C with detection limits of 0.1 micrograms per milliliter [25]. This analytical capability supports process optimization through immediate feedback on impurity levels [25].
Industrial-scale production of sofosbuvir presents unique challenges for controlling impurity C formation that differ significantly from laboratory-scale synthesis [16]. The primary challenge involves maintaining uniform temperature control across large reaction volumes, where temperature gradients can lead to localized hotspots that promote impurity formation [31].
Heat transfer limitations in large-scale reactors necessitate modified addition strategies and extended mixing times [31]. The dropwise addition of phosphoramidate reagents, which is straightforward at laboratory scale, becomes complex in industrial settings due to the need for uniform distribution throughout large reaction masses [27]. Specialized addition systems with multiple injection points have been developed to address this challenge [31].
Mixing efficiency represents another critical scale-up consideration that directly impacts impurity C formation [31]. Inadequate mixing can result in localized high concentrations of reagents, leading to increased side reactions and impurity formation [31]. Industrial processes employ specialized impeller designs and baffling systems to ensure homogeneous reaction conditions [31].
Table 4: Industrial-Scale Control Points for Impurity C Management
| Control Point | Scale-Up Challenge | Mitigation Strategy | Acceptance Criteria |
|---|---|---|---|
| Temperature uniformity | ±2°C variation across reactor | Multiple temperature probes, enhanced jacket design | <0.5°C deviation from setpoint |
| Reagent addition rate | Scalable dosing systems | Controlled addition with flow meters | 95-105% of target rate |
| Mixing efficiency | Power per unit volume scaling | Computational fluid dynamics optimization | Complete homogenization within 5 minutes |
| Reaction monitoring | Representative sampling | Multiple sampling ports, online analytics | Real-time impurity detection <0.1% |
Analytical method transfer from development to manufacturing scale requires validation of high-performance liquid chromatography methods for impurity detection [24]. The complexity of industrial sample matrices necessitates robust analytical procedures capable of accurately quantifying impurity C in the presence of multiple process-related substances [24]. Method validation parameters include linearity ranges from limit of quantitation to 150 percent of specification limits [24].
Purification process scaling presents additional challenges for impurity C control [36]. The effectiveness of washing and crystallization steps must be maintained while accommodating larger volumes and different equipment geometries [36]. Purge factor calculations become essential for predicting impurity removal efficiency across scaled processes [36].
Regulatory compliance requirements for industrial manufacturing include comprehensive impurity profiling and control strategies [16]. European Medicines Agency guidelines require detailed characterization of all impurities present above qualification thresholds [16]. For sofosbuvir manufacturing, this includes establishing acceptance criteria for impurity C based on manufacturing experience and clinical data [16].
Process validation at industrial scale involves demonstration of consistent impurity control across multiple production batches [16]. The validation approach includes worst-case scenarios that challenge the process capability for impurity rejection [16]. Statistical analysis of batch data confirms process capability and supports establishment of ongoing control limits [16].